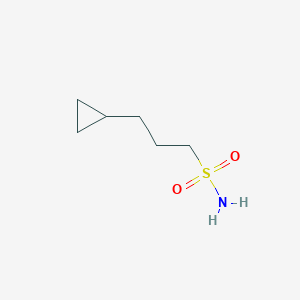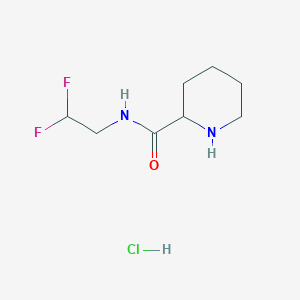![molecular formula C12H14BrN B13204350 6-(4-Bromophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13204350.png)
6-(4-Bromophenyl)-3-azabicyclo[3.2.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Bromophenyl)-3-azabicyclo[320]heptane is a bicyclic compound featuring a bromophenyl group attached to a 3-azabicyclo[320]heptane scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-3-azabicyclo[3.2.0]heptane can be achieved through a Lewis acid-catalyzed cycloisomerization of alkylidenecyclopropane acylsilanes . This method involves a tandem Prins addition, ring expansion, and 1,2-silyl shift to form the bicyclic structure. The reaction conditions typically include the use of a Lewis acid catalyst, such as boron trifluoride etherate, under controlled temperature and solvent conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, scaling up the reaction in batch or continuous flow reactors, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromophenyl)-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alcohols or amines.
Cycloaddition Reactions: The bicyclic structure can participate in cycloaddition reactions, forming more complex polycyclic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of azide or alkoxide derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
6-(4-Bromophenyl)-3-azabicyclo[3.2.0]heptane has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the design of drugs targeting the central nervous system.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including natural product analogs and pharmaceuticals.
Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its unique structural features.
Material Science: The compound’s properties are explored for the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 6-(4-Bromophenyl)-3-azabicyclo[3.2.0]heptane involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can engage in π-π interactions or hydrogen bonding, while the bicyclic structure provides rigidity and specificity in binding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane Derivatives: These compounds share a similar bicyclic structure but differ in the ring size and substituents.
6-Aminopenicillanic Acid: This compound features a similar azabicyclo[3.2.0]heptane core but with different functional groups.
Uniqueness
6-(4-Bromophenyl)-3-azabicyclo[3.2.0]heptane is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C12H14BrN |
|---|---|
Molecular Weight |
252.15 g/mol |
IUPAC Name |
6-(4-bromophenyl)-3-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C12H14BrN/c13-10-3-1-8(2-4-10)11-5-9-6-14-7-12(9)11/h1-4,9,11-12,14H,5-7H2 |
InChI Key |
QSYWNZNXRNSIGN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNCC2C1C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Butan-2-yloxy)methyl]-2-methoxyaniline](/img/structure/B13204283.png)
![4-[(4,4-Dimethylcyclohexyl)amino]butan-2-ol](/img/structure/B13204284.png)

![Benzyl N-[7-(chlorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate](/img/structure/B13204293.png)

![1,5-Dimethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13204306.png)
![1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13204307.png)
![1-(piperidin-4-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B13204313.png)


![2-{2-[(1-Cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B13204332.png)
![3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B13204339.png)
![Methyl 6-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13204343.png)
